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Compound of Interest

Compound Name: 2-(Trimethylsilyl)thiazole

Cat. No.: B1297445 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(trimethylsilyl)thiazole, a versatile intermediate in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data.

Core Spectroscopic Data
The structural elucidation of 2-(trimethylsilyl)thiazole is supported by a combination of

spectroscopic techniques. The following sections and tables summarize the key findings from

¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule.
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Chemical Shift (δ) ppm Multiplicity Assignment

7.78 d H-5

7.30 d H-4

0.35 s Si(CH₃)₃

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insight into the carbon skeleton.

Chemical Shift (δ) ppm Assignment

178.6 C-2

145.4 C-4

121.3 C-5

-1.2 Si(CH₃)₃

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3092 Weak C-H stretch (aromatic)

2957 Medium C-H stretch (aliphatic, Si-CH₃)

1477 Medium Thiazole ring vibration

1406 Medium Thiazole ring vibration

1254 Strong Si-CH₃ symmetric deformation

1111 Medium Thiazole ring vibration

845 Strong Si-C stretch

760 Medium C-H out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assignment

157 100 [M]⁺ (Molecular Ion)

142 80 [M - CH₃]⁺

73 40 [Si(CH₃)₃]⁺

58 35 [C₂H₂S]⁺

Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for

compounds similar to 2-(trimethylsilyl)thiazole.

NMR Spectroscopy Protocol
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Sample Preparation: A sample of 5-25 mg of 2-(trimethylsilyl)thiazole is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (0 ppm).

Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width

of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width

(e.g., 200-250 ppm) is used, and a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced to the internal standard.

FT-IR Spectroscopy Protocol
Sample Preparation: For a liquid sample like 2-(trimethylsilyl)thiazole, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on

one plate, and the second plate is gently pressed on top to create a uniform film.

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background

spectrum of the clean, empty salt plates is recorded first to subtract atmospheric and

instrumental interferences.

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment,

and the infrared spectrum is recorded. Typically, the spectrum is scanned over a range of

4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise

ratio.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for volatile compounds like 2-(trimethylsilyl)thiazole. This allows

for separation from any impurities prior to mass analysis.

Ionization: Electron ionization (EI) is a common method. The sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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